4-Chloro-1-cyclohexyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde
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Overview
Description
4-Chloro-1-cyclohexyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a heterocyclic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a chloro substituent at the fourth position, a cyclohexyl group at the first position, a methyl group at the sixth position, an oxo group at the second position, and a formyl group at the third position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 4-chloro-1-cyclohexyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Hantzsch dihydropyridine synthesis, which typically includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often involve refluxing the reactants in ethanol or another suitable solvent. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
4-Chloro-1-cyclohexyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding pyridine derivative.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of a dihydropyridine alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. .
Scientific Research Applications
4-Chloro-1-cyclohexyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities, including its role as a calcium channel blocker.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cardiovascular diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-chloro-1-cyclohexyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde involves its interaction with specific molecular targets. As a calcium channel blocker, it inhibits the influx of calcium ions into cells, which can lead to vasodilation and reduced blood pressure. The molecular pathways involved include the inhibition of voltage-gated calcium channels, which play a crucial role in muscle contraction and neurotransmitter release .
Comparison with Similar Compounds
4-Chloro-1-cyclohexyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde can be compared with other dihydropyridine derivatives, such as nifedipine and amlodipine. While all these compounds share a similar core structure, the presence of different substituents can significantly affect their pharmacological properties. For example, nifedipine is widely used as an antihypertensive agent, while amlodipine has a longer duration of action. The unique combination of substituents in this compound may offer distinct advantages in terms of selectivity and potency .
Properties
IUPAC Name |
4-chloro-1-cyclohexyl-6-methyl-2-oxopyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-9-7-12(14)11(8-16)13(17)15(9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRVUOSTTHQIOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C2CCCCC2)C=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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